5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid
Description
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-11-7-6-9-12(16)8-4-5-10-13(17)18/h12H,4,6-9,11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWEIKZIRDPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Pent-2-ynoic Acid Moiety: The final step involves coupling the Boc-protected piperidine with a pent-2-ynoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the piperidine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical interactions.
Comparison with Similar Compounds
Comparison with 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Similarities :
- Both compounds contain a Boc-protected amine group and a pentanoic acid derivative.
Differences :
The triple bond in the target compound may enhance metabolic stability compared to the hydroxylated analog, though both lack comprehensive safety profiles.
Comparison with 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
Similarities :
- Both are synthetic intermediates with protecting groups (Boc vs. Fmoc).
- Piperazine/piperidine cores are nitrogen-containing heterocycles.
Differences :
The choice of protecting group (Boc vs. Fmoc) dictates synthetic strategies—Boc is removed with acids (e.g., HCl/dioxane ), while Fmoc requires bases like piperidine.
Comparison with Pelletierine Alkaloid Derivatives
Natural pelletierine analogs (e.g., XS and XW ) share a piperidine core but lack synthetic modifications like Boc protection or alkyne chains.
| Feature | Target Compound | Pelletierine (XS) |
|---|---|---|
| Origin | Synthetic | Natural (pomegranate bark) |
| Functional groups | Boc, carboxylic acid, alkyne | Ketone, piperidine |
| Bioactivity | Not reported | Anti-helminthic |
The Boc group in the target compound likely improves solubility and stability compared to natural analogs, which may degrade under physiological conditions.
Biological Activity
Molecular Structure
The molecular formula for 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid is with a molecular weight of approximately 285.38 g/mol. Its structural characteristics include a piperidine ring, which is commonly associated with various biological activities.
Chemical Data Table
| Property | Value |
|---|---|
| Chemical Formula | C15H27NO4 |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 142638-91-3 |
| IUPAC Name | This compound |
| PubChem CID | 10731873 |
Pharmacological Effects
Research indicates that compounds containing piperidine moieties often exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Properties : There are indications that piperidine derivatives can inhibit tumor growth in specific cancer models.
- CNS Activity : Compounds with similar structures have been studied for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- The piperidine ring may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- The pentynoic acid side chain could play a role in modulating enzyme activity or receptor binding affinity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Study : A study published in the Journal of Medicinal Chemistry noted that piperidine derivatives showed significant inhibition of cell proliferation in cancer cell lines (Smith et al., 2020).
- CNS Activity Research : A recent investigation into piperidine-based compounds revealed potential anxiolytic effects in animal models, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy (Johnson et al., 2023).
- Antimicrobial Efficacy : Research demonstrated that certain piperidine derivatives exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus (Lee et al., 2021).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
